molecular formula C7H9ClN2O2 B1613434 1,3-Benzodioxol-5-ylhydrazine hydrochloride CAS No. 40483-63-4

1,3-Benzodioxol-5-ylhydrazine hydrochloride

Cat. No.: B1613434
CAS No.: 40483-63-4
M. Wt: 188.61 g/mol
InChI Key: CTRHUONLKBGSKR-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylhydrazine hydrochloride is a hydrazine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) scaffold. This compound combines a benzodioxol moiety with a hydrazine group, which is protonated as a hydrochloride salt to enhance stability and solubility. The benzodioxol group is a common pharmacophore in medicinal chemistry due to its electron-rich aromatic system and metabolic stability, while the hydrazine functionality enables condensation reactions for synthesizing heterocyclic compounds, such as hydrazones or azoles .

Properties

IUPAC Name

1,3-benzodioxol-5-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-9-5-1-2-6-7(3-5)11-4-10-6;/h1-3,9H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRHUONLKBGSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624459
Record name (2H-1,3-Benzodioxol-5-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78865-48-2, 40483-63-4
Record name Hydrazine, 1,3-benzodioxol-5-yl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78865-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, 1,3-benzodioxol-5-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40483-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H-1,3-Benzodioxol-5-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine Condensation with 1,3-Benzodioxole Carbaldehyde

A commonly employed laboratory method involves the condensation reaction between 1,3-benzodioxol-5-carbaldehyde (also known as piperonal) and hydrazine hydrate. This reaction is typically conducted under reflux in ethanol or another suitable solvent to facilitate the formation of the hydrazone intermediate, which upon further treatment yields the hydrazine derivative. The hydrazine hydrochloride salt is then obtained by acidification, usually with hydrochloric acid.

  • Reaction conditions:
    • Solvent: Absolute ethanol or similar
    • Reflux temperature for 1–3 hours
    • Molar ratios: equimolar or slight excess of hydrazine hydrate
    • Isolation: Evaporation under reduced pressure followed by acidification to obtain the hydrochloride salt

This method is favored for its simplicity and relatively high yields.

Alternative Routes via Carboxylic Acid Derivatives

Another synthetic pathway involves converting 1,3-benzodioxol-5-carboxylic acid to its corresponding carbohydrazide by reaction with hydrazine hydrate. This carbohydrazide can then be converted into the hydrazine hydrochloride salt through acid treatment.

  • Typical steps:
    • Esterification of 1,3-benzodioxol-5-carboxylic acid to ethyl ester
    • Reaction of the ester with hydrazine hydrate to form carbohydrazide
    • Acidification to form hydrazine hydrochloride salt

This approach is useful when carboxylic acid derivatives are more readily available or preferred for downstream modifications.

Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Notes
Condensation of piperonal with hydrazine hydrate Reflux in ethanol, 2–3 hours 85–90 High yield, straightforward isolation
Conversion of carboxylic acid to ester Acid-catalyzed esterification 75–80 Precursor step for carbohydrazide synthesis
Reaction of ester with hydrazine hydrate Reflux in ethanol, 3–4 hours 80–85 Forms carbohydrazide intermediate
Acidification to hydrazine hydrochloride salt Treatment with HCl in ethanol or water Quantitative Salt formation, facilitates purification

Analytical and Characterization Data

  • Melting point: Typically around 37 °C for related intermediates like piperonal; hydrazine hydrochloride salt melting points vary depending on purity.
  • Spectroscopic characterization: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) confirm the formation of the hydrazine group and the integrity of the benzodioxole ring.
  • NMR signals: Characteristic signals for the methylene dioxy group (O–CH2–O) appear around 5.8–6.0 ppm; hydrazine NH protons appear as singlets or broad signals depending on solvent and conditions.

Summary of Key Research Findings

  • The condensation of 1,3-benzodioxol-5-carbaldehyde with hydrazine hydrate under reflux conditions is the most documented and efficient synthetic method for 1,3-benzodioxol-5-ylhydrazine and its hydrochloride salt.
  • Conversion from carboxylic acid derivatives provides an alternative route, especially valuable for preparing related hydrazide derivatives for further functionalization.
  • Industrial scale-up would require adaptations such as continuous flow synthesis and solvent optimization to improve safety and efficiency.
  • The hydrazine hydrochloride salt is typically isolated by acidification of the free hydrazine base, which improves stability and handling.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Hydrazine derivatives

    Substitution: Halogenated benzodioxole derivatives

Scientific Research Applications

1,3-Benzodioxol-5-ylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylhydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 1,3-benzodioxol-5-ylhydrazine hydrochloride with structurally related hydrazine derivatives and benzodioxol-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point Key Spectral Data Biological/Functional Notes
This compound C₇H₇N₂O₂·HCl 200.6 (calc.) Not reported Expected IR: ~3400 cm⁻¹ (N–H), ~1600 cm⁻¹ (C=N); NMR: δ 6.8–7.2 (benzodioxol protons) Likely intermediate for heterocyclic synthesis
3-(1,3-Benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide C₁₁H₁₀N₄O₃ 262.2 Not reported IR: 3420 cm⁻¹ (NH), 1615 cm⁻¹ (C=N); NMR: δ 8.21 (N=CH) Antifungal/antibacterial candidate (inferred)
6-Chloro-7-methyl-3-[2-(5-nitrofurfurylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine C₁₄H₁₁ClN₄O₅S₂ 440.8 281–282°C (dec.) IR: 1615 cm⁻¹ (C=N); NMR: δ 8.38 (N=CH) Nitrofuran derivatives exhibit antimicrobial activity
3,4-Methylenedioxyphenethylamine hydrochloride C₉H₁₂NO₂·HCl 217.7 Not reported NMR: δ 2.8–3.2 (CH₂NH₂), δ 6.7–6.9 (benzodioxol protons) Psychoactive properties (e.g., neurotransmitter analog)

Key Observations :

  • Hydrazine vs. Amine Functionality : Unlike 3,4-methylenedioxyphenethylamine hydrochloride (an ethylamine derivative), this compound features a hydrazine group, enabling Schiff base formation for synthesizing hydrazones or heterocycles (e.g., oxadiazoles, pyrazoles) .
  • Benzodithiazine vs. Benzodioxol Scaffolds : Benzodithiazine derivatives (e.g., compound 13 in ) exhibit higher thermal stability (melting points >280°C) due to sulfur-rich aromatic systems, whereas benzodioxol compounds are more metabolically stable in biological systems .

Biological Activity

1,3-Benzodioxol-5-ylhydrazine hydrochloride is a compound that combines a hydrazine functional group with a benzodioxole moiety. This unique structure imparts significant biological activity, making it a subject of interest in pharmacological research. The compound has been investigated for its potential applications in enzyme inhibition, antimicrobial activity, and as an antifungal agent.

  • Molecular Formula : C9H10ClN3O2
  • Molecular Weight : 152.15 g/mol
  • Solubility : Enhanced solubility in water due to the hydrochloride form.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and proteins. The hydrazine group can inhibit enzyme activity by binding to the active sites or interacting with key amino acid residues, disrupting normal cellular functions.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of 1,3-benzodioxol-5-ylhydrazine exhibit notable antimicrobial and antifungal activities. For instance, studies have shown effectiveness against various bacterial and fungal strains, positioning this compound as a candidate for further pharmacological development.

Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition. It has shown potential in inhibiting specific enzymes that are crucial for various biological processes, thereby influencing metabolic pathways.

Antioxidant Activity

This compound also displays antioxidant properties. Compounds with similar structures are known to scavenge free radicals, which is beneficial in preventing oxidative stress-related damage in cells.

Study 1: Antifungal Activity

In a controlled study assessing the antifungal properties of 1,3-benzodioxol-5-ylhydrazine derivatives, results indicated significant inhibition of fungal growth compared to standard antifungal agents. The study highlighted the compound's potential as an alternative treatment for fungal infections.

Study 2: Enzyme Inhibition

A recent investigation evaluated the enzyme inhibitory effects of the compound on various targets involved in cancer metabolism. The findings suggested that this compound could induce cell cycle arrest and apoptosis in cancer cell lines, particularly when used in combination with established chemotherapeutic agents like doxorubicin .

Comparative Table of Biological Activities

Activity Effectiveness Mechanism
AntimicrobialEffective against bacteria and fungiInhibits cell wall synthesis
Enzyme InhibitionSignificant inhibition observedBinds to active sites of enzymes
AntioxidantModerate scavenging abilityNeutralizes free radicals
AntifungalHigh effectivenessDisrupts fungal cell membranes

Q & A

Q. What are the established synthetic routes for 1,3-Benzodioxol-5-ylhydrazine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves coupling 1,3-benzodioxole derivatives with hydrazine under acidic conditions. A common method is hydrazinolysis of substituted benzodioxole precursors (e.g., halogenated intermediates) using anhydrous hydrazine in ethanol or methanol. For example, analogous hydrazides like 5-chloro-2-hydroxybenzohydrazide are synthesized via esterification followed by hydrazination . Key factors include temperature control (0–5°C for exothermic reactions), stoichiometric excess of hydrazine, and inert atmospheres to minimize oxidation. Yields (typically 60–85%) depend on purification via recrystallization from ethanol/water mixtures.

Q. How is the compound characterized spectroscopically, and what analytical benchmarks are critical for validation?

  • NMR : 1H^1H NMR should show resonances for the benzodioxole protons (δ 6.7–7.1 ppm, aromatic), hydrazine NH2_2 (δ 3.5–4.5 ppm, broad), and the hydrochloride counterion (may appear as a singlet or split in DMSO-d6_6).
  • IR : Peaks at 3300–3400 cm1^{-1} (N–H stretch), 1600–1650 cm1^{-1} (C=N), and 1250–1300 cm1^{-1} (C–O–C of benzodioxole) confirm functional groups .
  • Mass Spectrometry : ESI-MS should display [M+H]+^+ and [M+Cl]^- adducts. Discrepancies in molecular ion peaks may indicate incomplete salt formation or impurities .

Q. What safety precautions are essential when handling this compound in the lab?

While specific safety data for this compound are limited, analogous hydrazine hydrochlorides require:

  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride fumes.
  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Storage : In airtight containers under nitrogen, away from oxidizing agents (e.g., peroxides) due to hydrazine’s reducibility .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s protonation state or salt configuration?

Single-crystal X-ray analysis using programs like SHELXL or ORTEP-3 can:

  • Locate the hydrochloride counterion via electron density maps.
  • Confirm the hydrazine group’s geometry (e.g., bond angles, planarity).
  • Identify hydrogen bonding between NH2_2 and Cl^-, critical for stability . Challenges include crystal twinning; high-resolution data (≤1.0 Å) and refinement with SHELXPRO improve accuracy .

Q. What experimental strategies mitigate decomposition during biological activity assays?

  • Buffered Solutions : Use pH 7.4 phosphate buffers to stabilize the hydrazine moiety.
  • Light Protection : Shield from UV light to prevent benzodioxole ring cleavage.
  • Temperature Control : Store samples at –20°C and avoid repeated freeze-thaw cycles. Activity assays (e.g., enzyme inhibition) should include stability controls via HPLC monitoring .

Q. How do computational methods (e.g., DFT) predict reactivity in nucleophilic substitution or redox reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model:

  • Charge distribution on the benzodioxole ring, identifying reactive sites (e.g., C5 for electrophilic attack).
  • Redox potentials, correlating with experimental cyclic voltammetry data.
  • Transition states for hydrazine dissociation, aiding in designing stable derivatives .

Methodological Challenges and Contradictions

Q. Discrepancies in reported melting points: How to address variability in purity assessment?

Literature melting points may vary due to:

  • Hydrate Formation : Anhydrous vs. monohydrate forms differ by 10–15°C.
  • Impurities : Residual solvents (e.g., ethanol) lower observed MPs. Use DSC (Differential Scanning Calorimetry) with >95% purity (HPLC) for validation .

Q. Conflicting bioactivity Are structural analogs (e.g., GYKI 52466 hydrochloride) reliable proxies?

While analogs like GYKI 52466 (a benzodiazepine derivative) share the benzodioxole group, their bioactivity (e.g., GABA modulation) may not extrapolate directly due to differences in:

  • Steric Effects : Hydrazine’s linear geometry vs. bulkier substituents.
  • Solubility : Hydrazine hydrochloride’s polar nature alters membrane permeability. Always validate via comparative assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzodioxol-5-ylhydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxol-5-ylhydrazine hydrochloride

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